molecular formula C21H23N3OS B2785991 3-(naphthalen-1-yl)-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}propanamide CAS No. 1705743-87-8

3-(naphthalen-1-yl)-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}propanamide

Cat. No.: B2785991
CAS No.: 1705743-87-8
M. Wt: 365.5
InChI Key: RNGXAHUFUAUJDH-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}propanamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. Its molecular structure incorporates key pharmacophores, including a naphthalene ring system for hydrophobic interactions, a thiazole heterocycle known for its diverse biological activities, and a pyrrolidine scaffold commonly found in bioactive molecules . Compounds featuring similar pyrrolidine and thiazole motifs have been investigated for their potential to inhibit protein-protein interactions (PPIs) . For instance, structurally related molecules have demonstrated activity as inhibitors of the XIAP/Smac PPI, a target relevant in oncology research for its role in apoptosis regulation . Furthermore, such chemotypes are frequently explored in the development of protease inhibitors, which are vital in antiviral and anticancer therapeutic strategies . This makes this compound a valuable chemical tool for researchers studying enzyme kinetics, cellular signaling pathways, and novel mechanisms of action in drug discovery. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-naphthalen-1-yl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c25-20(11-10-17-7-3-6-16-5-1-2-9-19(16)17)23-15-18-8-4-13-24(18)21-22-12-14-26-21/h1-3,5-7,9,12,14,18H,4,8,10-11,13,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGXAHUFUAUJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)CCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-1-yl)-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}propanamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as naphthalene derivatives, thiazole derivatives, and pyrrolidine derivatives. These intermediates are then coupled through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions could target the thiazole ring or the amide bond, potentially leading to the formation of thiazolidine or amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the naphthalene or thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring could yield naphthoquinone derivatives, while reduction of the thiazole ring could produce thiazolidine derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological areas:

Anticonvulsant Activity

Research indicates that compounds similar to 3-(naphthalen-1-yl)-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}propanamide exhibit anticonvulsant properties. For instance, thiazole-integrated pyrrolidine derivatives have demonstrated significant activity in animal models of seizures. One study reported that an analogue with a similar structure displayed a median effective dose of 18.4 mg/kg in the PTZ seizure model, indicating potential for further development as an anticonvulsant agent .

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Thiazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that thiazole-pyridine hybrids can effectively target various cancer cell lines, including breast and prostate cancer cells. One specific hybrid exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .

Antibacterial Properties

Thiazole-containing compounds have been recognized for their antibacterial effects. Recent studies have explored the synthesis of novel thiazole derivatives that demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the naphthalene moiety may enhance the overall efficacy of these compounds against pathogens .

Case Studies

Several studies highlight the applications and effectiveness of similar compounds:

StudyCompoundApplicationFindings
4-(6-amino-3,5-dicyano)AnticonvulsantHigh anticonvulsant activity with 100% protection in models
Thiazole-pyridine hybridAntitumorIC50 of 5.71 μM against MCF-7 cells
Novel thiazole derivativesAntibacterialMIC values as low as 31.25 µg/mL against Gram-positive bacteria

Mechanism of Action

The mechanism of action of 3-(naphthalen-1-yl)-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison
Compound Core Structure Heterocycle Chain Length Key Functional Groups
Target Compound Propanamide Thiazole-pyrrolidine C3 Amide, naphthalene
2-(Naphthalen-1-yl)-N-(thiazol-2-yl)acetamide Acetamide Thiazole C2 Amide, naphthalene
Triazole Derivatives (6a–m) Triazole 1,2,3-Triazole Amide, naphthalene, ether
Naphtho[1,2-b]pyrazoles Fused pyrazole-naphthalene Thiazole Hydroxy, carbamimidoyl
Table 2. Spectral Data Comparison
Compound (Reference) IR C=O (cm⁻¹) IR N–H (cm⁻¹) ¹H NMR Key Signals (δ ppm)
Target Compound (Inferred) ~1670 ~3300 Pyrrolidine H: 2.5–4.0; Thiazole H: ~8.3
Triazole 6b () 1682 3292 5.38 (–NCH₂CO–), 8.36 (triazole H)
Thiazole Acetamide () 1671 5.40 (–CH₂CO–), 8.36 (thiazole H)

Biological Activity

3-(Naphthalen-1-yl)-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}propanamide is a complex organic compound notable for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a thiazole ring through a pyrrolidine structure, which contributes to its unique biological properties. Its molecular formula is C20H20N2OSC_{20}H_{20}N_{2}OS.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

1. Anticancer Activity
Research indicates that compounds containing thiazole and naphthalene structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells. The presence of the naphthalene group enhances the cytotoxic potential of these compounds due to increased electron density and improved interaction with cellular targets .

2. Anticonvulsant Properties
Some studies suggest that thiazole-containing compounds can exhibit anticonvulsant activity. For example, a related thiazole-pyrrolidine compound demonstrated effective protection against seizures in animal models, indicating potential use in treating epilepsy .

3. Anti-inflammatory Effects
Preliminary studies have shown that similar thiazole derivatives possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting therapeutic potential for inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

Anticancer Mechanism:
The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, it may inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt and MAPK pathways .

Anticonvulsant Mechanism:
The anticonvulsant effects might be attributed to modulation of neurotransmitter systems, particularly enhancing GABAergic activity or inhibiting glutamatergic transmission in the central nervous system .

Anti-inflammatory Mechanism:
The anti-inflammatory action may involve suppression of NF-kB signaling and downregulation of inflammatory mediators like TNF-alpha and IL-6, leading to reduced inflammation in affected tissues .

Case Studies

Several studies have highlighted the efficacy of compounds similar to this compound:

StudyFindings
Study 1 Demonstrated significant cytotoxicity against HT-29 cells with an IC50 value of 12 µM for a related thiazole derivative.
Study 2 Showed that a compound with similar structure provided 100% protection against seizures in rodent models when tested at varying doses.
Study 3 Reported anti-inflammatory effects in carrageenan-induced edema models, with a reduction in paw swelling by 50% at a dose of 10 mg/kg .

Q & A

Basic: What are the key synthetic routes for synthesizing 3-(naphthalen-1-yl)-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}propanamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

Pyrrolidine-thiazole intermediate preparation : React 1,3-thiazole-2-carbaldehyde with pyrrolidine derivatives under reductive amination conditions (e.g., NaBH4 in methanol) to form the 1-(1,3-thiazol-2-yl)pyrrolidine core .

Propanamide coupling : Use a coupling reagent like HATU or EDCI with DMF as a solvent to form the amide bond between the naphthalene-propanoyl chloride and the pyrrolidine-thiazole intermediate. Reaction temperatures are maintained at 0–5°C to minimize side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Key optimization parameters include solvent choice (DMF for solubility vs. THF for steric control) and catalyst loading (e.g., 10 mol% Cu(OAc)₂ for cycloaddition steps) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrrolidine-thiazole moiety (e.g., δ 5.40 ppm for –NCH₂CO– protons) and naphthalene aromaticity (δ 7.20–8.40 ppm) .
  • IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O/C–N) validate amide bond formation .
  • Mass Spectrometry (HRMS) : Accurate mass analysis (e.g., [M + H]⁺) confirms molecular formula .
  • X-ray Crystallography : Resolves bond angles (e.g., 120° for thiazole-pyrrolidine dihedral angles) and crystallographic packing .

Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Variation :
    • Replace naphthalen-1-yl with substituted naphthalenes (e.g., methoxy or nitro groups) to assess lipophilicity effects on bioavailability .
    • Modify the pyrrolidine-thiazole scaffold (e.g., replace thiazole with oxazole) to probe target selectivity .
  • Assay Design :
    • Use enzyme inhibition assays (e.g., fluorescence polarization) to quantify binding affinity to kinases or GPCRs .
    • Compare IC₅₀ values across analogs to identify critical substituents .

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Employ AutoDock Vina with crystal structures of target proteins (e.g., PDB entries for kinases) to model binding poses. Focus on hydrogen bonds between the amide group and catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD values (<2 Å indicates stable binding) .
  • QSAR Modeling : Use MOE or Schrödinger to correlate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental activity data .

Advanced: How should researchers address contradictory bioactivity data across similar analogs?

Methodological Answer:

  • Purity Verification : Re-analyze conflicting compounds via HPLC-MS to rule out impurities (>99% purity required) .
  • Target Profiling : Use broad-panel assays (e.g., Eurofins Pharma Discovery) to identify off-target effects masking primary activity .
  • Solubility Adjustments : Test analogs in varied solvents (DMSO vs. cyclodextrin complexes) to resolve discrepancies in in vitro vs. in vivo efficacy .

Basic: What in vitro assays are suitable for preliminary pharmacological evaluation?

Methodological Answer:

  • Cell Viability Assays : MTT or resazurin-based assays (48–72 h incubation) in cancer cell lines (e.g., HeLa, MCF-7) to screen cytotoxicity .
  • Enzyme Inhibition : Fluorescent ADP-Glo™ kinase assays (e.g., against PI3K or EGFR) with ATP concentrations near Km .
  • Membrane Permeability : Caco-2 cell monolayers with LC-MS quantification to predict oral bioavailability .

Advanced: How can X-ray crystallography guide lead optimization?

Methodological Answer:

  • Co-crystallization : Soak crystals of target proteins (e.g., carbonic anhydrase) with the compound (10 mM in reservoir solution) to resolve binding modes .
  • Electron Density Maps : Analyze Fo-Fc maps (CCP4 suite) to identify unoccupied hydrophobic pockets for adding substituents (e.g., methyl groups) .
  • Thermal Shift Assays : Validate crystallographic hits by measuring ΔTm (differential scanning fluorimetry) upon ligand binding .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Use microreactors for exothermic steps (e.g., amide coupling) to improve heat dissipation and reduce side products .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; optimize pressure (1–5 bar H₂) and temperature (25–50°C) .
  • Workup Automation : Employ centrifugal partition chromatography (CPC) for continuous purification, achieving >90% recovery .

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